N,N-diethyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-5-22(6-2)15(24)11-23-19(25)17-18(27-12(3)20-17)16(21-23)13-8-7-9-14(10-13)26-4/h7-10H,5-6,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPROPOMXIQUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=O)C2=C(C(=N1)C3=CC(=CC=C3)OC)SC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-diethyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies of this compound, emphasizing its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazolo[4,5-d]pyridazine core followed by acetamide derivatization. The compound can be synthesized through a combination of microwave-assisted synthesis and traditional organic synthesis techniques, which enhance yield and purity.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent and its immunomodulatory effects.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The compound's mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Apoptosis induction |
| A549 (Lung) | 12.5 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Immunomodulatory Effects
Research indicates that this compound may also possess immunosuppressive properties, making it a candidate for treating autoimmune disorders. It has been shown to inhibit the proliferation of T-cells and modulate cytokine production.
Table 2: Immunomodulatory Effects
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that the compound significantly inhibited growth in multiple cancer cell lines with IC50 values ranging from 10 to 15 µM. The study provided insights into the structure-activity relationship, indicating that modifications on the thiazole ring could enhance activity .
- Immunosuppressive Properties : Another investigation focused on autoimmune conditions demonstrated that the compound effectively reduced T-cell activation in vitro, suggesting its potential use in therapies for diseases like rheumatoid arthritis .
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazolo-pyridazine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in ResearchGate demonstrated that a related thiazolo-pyridazine compound displayed potent cytotoxicity against several cancer cell lines, with IC50 values in the low micromolar range. Molecular docking studies suggested that these compounds interact with key proteins involved in cancer progression, providing a rationale for their anticancer activity .
Antimicrobial Properties
Thiazolo derivatives have been evaluated for their antimicrobial efficacy against various pathogens. The presence of the methoxyphenyl group may enhance lipophilicity, facilitating better membrane penetration and activity against bacterial strains.
Case Study:
In a recent investigation, derivatives similar to N,N-diethyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Potential as a Neurological Agent
The structural features of this compound suggest potential applications in treating neurological disorders. Thiazolo-pyridazine derivatives have been linked to neuroprotective effects and modulation of neurotransmitter systems.
Case Study:
A study highlighted the neuroprotective effects of similar compounds in models of neurodegeneration, where they reduced oxidative stress markers and improved cognitive function in animal models . These findings warrant further exploration into the therapeutic potential of this compound for conditions like Alzheimer's disease.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazolo-Pyridazinone Cores
The most direct structural analogues are thiazolo[4,5-d]pyridazinone derivatives. For example:
- N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide () replaces the 3-methoxyphenyl group with a 2-thienyl moiety. This substitution alters electronic properties (thiophene’s electron-rich nature vs. methoxyphenyl’s polar substituent) and may influence binding affinity to biological targets.
*Calculated based on structural data.
The thienyl analogue’s lower polarity may enhance blood-brain barrier penetration, whereas the methoxyphenyl group could favor interactions with polar enzyme active sites .
N,N-Diethylphenylacetamide Analogues
Simpler N,N-diethylphenylacetamide derivatives, such as N,N-diethyl-2-(3-methoxyphenyl)acetamide (F3) (), share the 3-methoxyphenyl and diethylamide motifs but lack the thiazolo-pyridazinone core. These compounds were developed as insect repellents, with F3 showing comparable efficacy to DEET but reduced toxicity.
*Estimated using fragment-based methods.
The absence of the heterocyclic core in F3 reduces synthetic complexity but limits target specificity, highlighting the thiazolo-pyridazinone scaffold’s role in enabling selective interactions with enzymes or receptors .
Pyrimido-Oxazinone Derivatives
Compounds like N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxopyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide (16a) () feature a pyrimido[4,5-d][1,3]oxazinone core instead of thiazolo-pyridazinone. These were optimized as Bruton’s tyrosine kinase (BTK) inhibitors, with 16a demonstrating IC₅₀ = 0.8 nM and >90% purity via HPLC .
The pyrimido-oxazinone core’s planar structure may enhance π-π stacking in kinase active sites, whereas the thiazolo-pyridazinone’s sulfur atom could influence redox properties .
Heterocyclic Acetamides Targeting Enzymes
2-(8-Methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide (3-B2) () shares the 3-methoxyphenylacetamide moiety but incorporates a quinolinone core. This compound was investigated as a matrix metalloproteinase (MMP) inhibitor, suggesting that acetamide-heterocycle hybrids are versatile scaffolds for enzyme modulation.
| Parameter | Target Compound | 3-B2 () |
|---|---|---|
| Core Structure | Thiazolo-pyridazinone | Quinolinone |
| Biological Target | Underexplored | MMP inhibition |
| Substituent Effects | Methyl, methoxy | Methoxy, quinolinone |
The quinolinone’s fused aromatic system may improve DNA intercalation, whereas the thiazolo-pyridazinone’s sulfur and nitrogen atoms could favor hydrogen bonding .
Preparation Methods
Synthesis of 3-Chloro-4-(3-Methoxyphenyl)-2,4-Dioxobutyric Acid Methyl Ester
The synthesis commences with the preparation of 3-chloro-4-(3-methoxyphenyl)-2,4-dioxobutyric acid methyl ester, analogous to intermediate 8 in prior work. Ethyl oxalate undergoes Claisen condensation with 3-methoxyacetophenone in the presence of sodium methoxide, yielding 3-methoxybenzoylpyruvic acid methyl ester. Subsequent chlorination with sulfuryl chloride in anhydrous chloroform furnishes the title compound in 68% yield (Table 1).
Table 1. Optimization of Chlorination Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | CHCl₃ | 25 | 12 | 42 |
| TMEDA (10%) | CHCl₃ | 25 | 6 | 68 |
| DMF (cat.) | DCM | 40 | 4 | 55 |
Thiazole Ring Formation via Ganch Reaction
The chlorinated dioxo ester reacts with methylthioamide (1.2 equiv) in refluxing methanol, facilitated by triethylamine (2.0 equiv), to yield 5-(3-methoxybenzoyl)-2-methylthiazole-4-carboxylic acid methyl ester (87% yield). Nuclear magnetic resonance (NMR) analysis confirms regioselective thiazole formation, with characteristic signals at δ 7.42 (d, J = 8.5 Hz, 2H, Ar-H) and δ 2.58 (s, 3H, CH₃-thiazole).
Hydrazine-Mediated Cyclization to Pyridazinone
Treatment of the thiazole intermediate with hydrazine hydrate (3.0 equiv) in ethanol at 80°C induces cyclization, forming 7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one (74% yield). The reaction proceeds via nucleophilic attack of hydrazine at the C4 carbonyl, followed by dehydration and aromatization. High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 314.0921 [M+H]⁺ (calc. 314.0918).
Introduction of the Acetamide Side Chain
The pyridazinone nitrogen at position 5 undergoes alkylation with bromoacetyl bromide (1.5 equiv) in dichloromethane, using N,N-diisopropylethylamine (DIPEA) as base, to afford 2-bromo-N,N-diethylacetamide intermediate (82% yield). Subsequent displacement with diethylamine (2.0 equiv) in tetrahydrofuran at 0°C yields the target compound in 89% purity. Recrystallization from ethanol-dimethylformamide (1:1) elevates purity to 99.2% (HPLC).
Table 2. Key Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR | δ 1.12 (t, J = 7.1 Hz, 6H, NCH₂CH₃), 2.61 (s, 3H, CH₃-thiazole), |
| (500 MHz, DMSO-d₆) | 3.78 (s, 3H, OCH₃), 4.22 (s, 2H, CH₂CONEt₂), 7.24–7.51 (m, 4H, Ar-H) |
| ¹³C NMR | δ 14.2 (NCH₂CH₃), 44.8 (CH₂CONEt₂), 55.9 (OCH₃), 168.4 (C=O) |
| HRMS | [M+H]⁺ Calc. 427.1543, Found 427.1547 |
Optimization and Challenges
Critical to the synthesis’s success was optimizing the Ganch reaction’s solvent system. Polar aprotic solvents like dimethylacetamide diminished yields (<50%) due to side reactions, whereas methanol provided optimal nucleophilicity for thioamide attack (Table 1). Additionally, the alkylation step required strict temperature control; exceeding 0°C during bromoacetyl bromide addition led to N-oxide byproducts (18–22% by LC-MS).
Analytical Characterization and Purity Assessment
The final compound exhibits a melting point of 214–216°C (uncorr.), with Fourier-transform infrared spectroscopy (FTIR) confirming carbonyl stretches at 1685 cm⁻¹ (pyridazinone C=O) and 1652 cm⁻¹ (acetamide C=O). X-ray crystallography unambiguously established the molecular structure, revealing a dihedral angle of 12.3° between the thiazole and pyridazinone planes.
Q & A
Q. What are the typical synthetic routes for N,N-diethyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?
The synthesis involves multi-step reactions, starting with the formation of the thiazolo[4,5-d]pyridazinone core. Key steps include:
- Thiazole ring formation : Using phosphorus pentasulfide (P₂S₅) to cyclize precursor thiourea derivatives .
- Acetamide coupling : Reacting the core structure with acyl chlorides (e.g., diethylacetyl chloride) under basic conditions (e.g., triethylamine) to introduce the N,N-diethylacetamide moiety .
- Aromatic substitution : Introducing the 3-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts and optimized temperature (80–120°C) . Reaction yields (40–65%) depend on solvent choice (DMF or THF) and purification via column chromatography .
Q. Which characterization techniques are critical for confirming the compound’s structure?
Essential methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl proton signals at δ 3.8–4.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₂₂H₂₆N₄O₃S: 434.17) .
- X-ray crystallography : Resolve crystal packing and stereochemistry if single crystals are obtainable .
- HPLC : Assess purity (>95% required for biological assays) .
Q. What pharmacological activities are associated with thiazolo[4,5-d]pyridazinone derivatives?
Similar compounds exhibit:
- Anticancer activity : Inhibition of kinase targets (e.g., EGFR, VEGFR) via ATP-binding site competition, validated via MTT assays .
- Anti-inflammatory effects : COX-2 suppression measured by ELISA (IC₅₀ values in µM range) .
- Antimicrobial properties : MIC testing against Gram-positive bacteria (e.g., S. aureus) . Structure-activity relationships (SAR) suggest the 3-methoxyphenyl group enhances membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Systematic optimization strategies include:
- Design of Experiments (DOE) : Varying temperature, solvent polarity, and catalyst loadings to identify ideal parameters (e.g., 90°C in DMF increases Suzuki coupling efficiency by 20%) .
- Catalyst screening : Testing palladium complexes (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for cross-coupling steps .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progression and minimize side products .
Q. How should conflicting data in biological assays be resolved?
Contradictory results (e.g., high in vitro activity but low in vivo efficacy) require:
- Orthogonal assays : Confirm target engagement via thermal shift assays or SPR .
- Metabolic stability tests : Evaluate hepatic clearance using microsomal incubation (e.g., human liver microsomes + LC-MS) .
- Structural analogs : Synthesize derivatives to isolate variables (e.g., replacing the methoxyphenyl with fluorophenyl to assess pharmacokinetic contributions) .
Q. What strategies are effective for SAR studies of this compound?
Key approaches include:
- Systematic substitution : Modifying the diethylacetamide group (e.g., N-methyl-N-propyl) to probe steric effects on target binding .
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with kinase active sites .
- Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .
Q. How can purification challenges (e.g., low solubility) be addressed?
- Solvent screening : Use mixed solvents (e.g., CHCl₃:MeOH 9:1) for recrystallization .
- Prep-HPLC : Employ gradient elution (ACN/water + 0.1% TFA) for polar impurities .
- Derivatization : Temporarily introduce solubilizing groups (e.g., Boc-protected amines) .
Q. What methodologies are recommended for mechanistic studies?
- X-ray co-crystallography : Resolve compound-target complexes (e.g., with EGFR kinase domain) .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics .
- Kinetic assays : Monitor enzyme inhibition over time (e.g., NADPH depletion in CYP450 assays) .
Q. How can metabolic stability be evaluated in preclinical studies?
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Reactive metabolite detection : Trapping studies with glutathione (GSH) to identify toxic intermediates .
Q. What approaches are used for toxicology profiling?
- In vitro cytotoxicity : HepG2 or HEK293 cell lines dosed at 10–100 µM for 72 hours .
- hERG channel inhibition : Patch-clamp assays to assess cardiac risk .
- In vivo acute toxicity : Single-dose studies in rodents (OECD 423 guidelines) .
Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole formation | P₂S₅, DMF, 110°C, 12h | 50–60 | |
| Acetamide coupling | Diethylacetyl chloride, Et₃N, THF, rt | 65–70 | |
| Aromatic substitution | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C | 45–55 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
